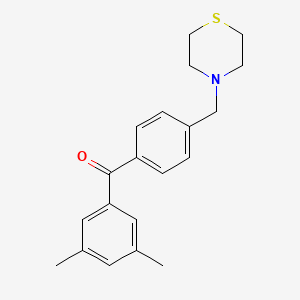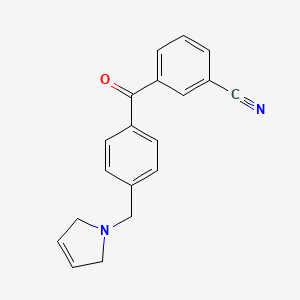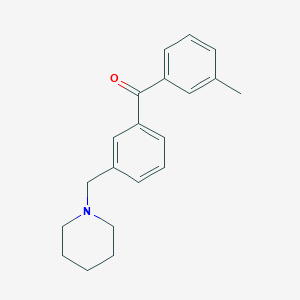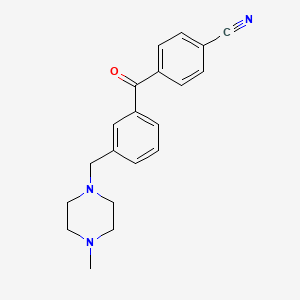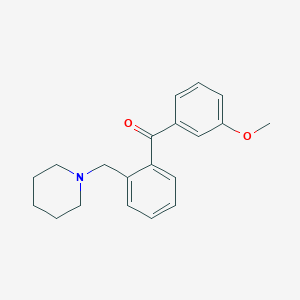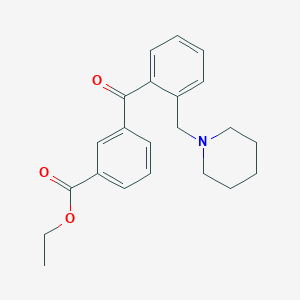
Ethyl 2-(cyclopentanecarbonyl)benzoate
Overview
Description
Ethyl 2-(cyclopentanecarbonyl)benzoate is a chemical compound with the molecular formula C15H18O3 . It is also known by the synonym 2-Carboethoxyphenyl cyclopentyl ketone .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 246.30200 .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Psychotropic Compounds : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a compound with structural similarities, was synthesized using a Grignard reagent, showcasing a method for producing compounds with potential psychotropic activities (Grigoryan et al., 2011).
- Crystal Structure Determination : The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using single-crystal X-ray crystallography, highlighting its potential for structural studies in materials science (Manolov, Morgenstern, & Hegetschweiler, 2012).
Medical and Biological Applications
- Cancer Research : Ethyl 2-((2,3-bis(nitrooxy)propyl)disulfanyl)benzoate (GT-094), a novel nitric oxide chimera, was investigated for its effects on colon cancer cell growth, indicating its potential in cancer treatment strategies (Pathi et al., 2010).
Environmental and Material Science
- Anti-juvenile Hormone Agent : Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a novel compound, was studied for its potential as an anti-juvenile hormone agent, revealing applications in pest control and environmental management (Ishiguro et al., 2003).
Mechanism of Action
Target of Action
Ethyl 2-(cyclopentanecarbonyl)benzoate is a chemical compound with potential antibacterial properties
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . It’s important to note that the mode of action can vary depending on the target and the environment in which the compound is acting.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets . .
Properties
IUPAC Name |
ethyl 2-(cyclopentanecarbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFXNVALZXXSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642558 | |
| Record name | Ethyl 2-(cyclopentanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-38-3 | |
| Record name | Ethyl 2-(cyclopentanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


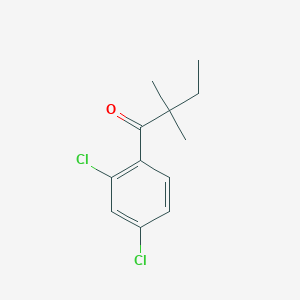
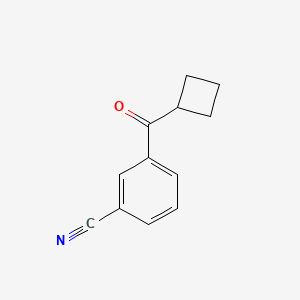
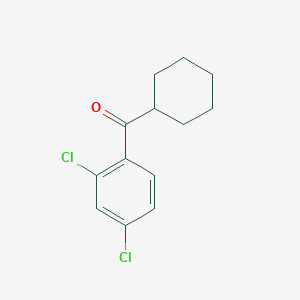
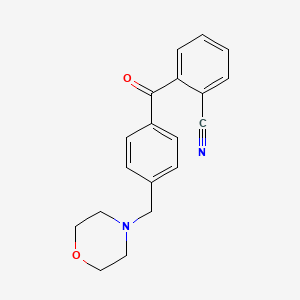


![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone](/img/structure/B1614167.png)
